(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL is a chiral compound with a molecular formula of C9H12BrNO. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-4-methylphenyl)ethan-1-ol: Similar structure but lacks the amino group.
®-2-amino-1-(3-bromo-4-methylphenyl)ethan-1-ol: Similar structure but different stereochemistry.
Uniqueness
(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both amino and bromine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
YSVIUORWGXALKI-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CO)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)Br |
Origin of Product |
United States |
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